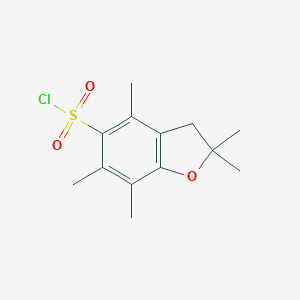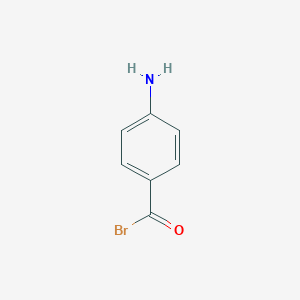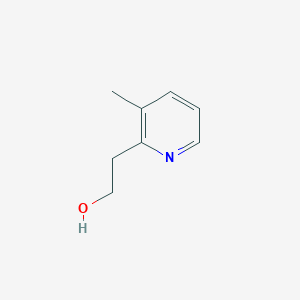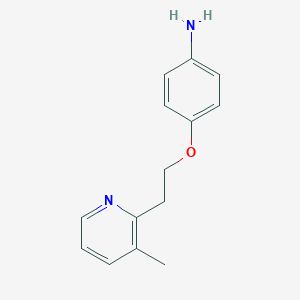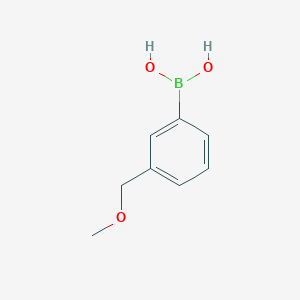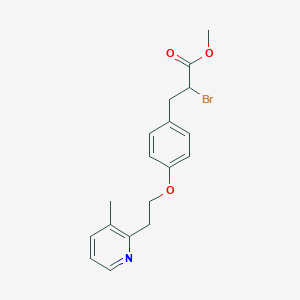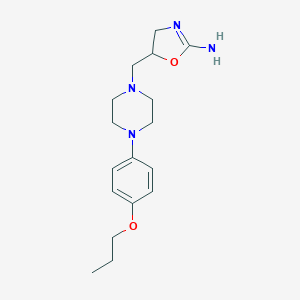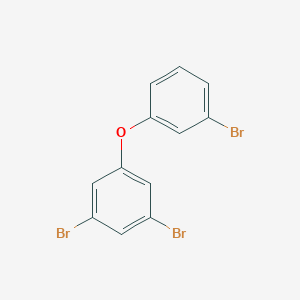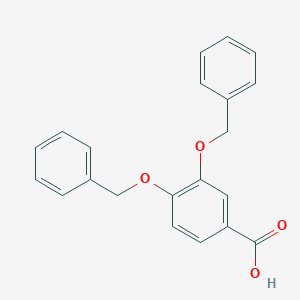
3,4-Bis(benzyloxy)benzoic acid
Vue d'ensemble
Description
3,4-Bis(benzyloxy)benzoic acid is a substituted benzoic acid . Its molecular formula is C21H18O4 . It has a molecular weight of 334.37 .
Molecular Structure Analysis
The molecular structure of 3,4-Bis(benzyloxy)benzoic acid consists of a benzoic acid core with benzyloxy groups attached at the 3 and 4 positions . The InChI code for this compound is1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) . Chemical Reactions Analysis
Benzylic acids, like 3,4-Bis(benzyloxy)benzoic acid, are susceptible to oxidative degradation, especially when the benzylic position is not completely substituted . The reaction is endothermic and requires energy .Physical And Chemical Properties Analysis
3,4-Bis(benzyloxy)benzoic acid is a solid at room temperature . It should be stored in a dry place .Applications De Recherche Scientifique
Organic Chemistry
- Application : “3,4-Bis(benzyloxy)benzoic acid” is used in the synthesis of various organic compounds .
- Results : The outcomes of these reactions can also vary greatly, but the use of “3,4-Bis(benzyloxy)benzoic acid” can often enable the synthesis of complex organic structures .
Medicinal Chemistry
- Application : “3,4-Bis(benzyloxy)benzoic acid” has been used in the design and synthesis of novel N-substituted benzimidazole carboxamides .
- Method : The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core and the type of substituent placed on the benzimidazole core on biological activity .
- Results : The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .
Synthesis of Complex Organic Structures
- Application : “3,4-Bis(benzyloxy)benzoic acid” is used in the synthesis of various complex organic structures .
- Results : The outcomes of these reactions can also vary greatly, but the use of “3,4-Bis(benzyloxy)benzoic acid” can often enable the synthesis of complex organic structures .
Preparation of 1,3-phenylene bis (4-benzyloxybenzoate)
- Application : “3,4-Bis(benzyloxy)benzoic acid” may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used .
- Results : The outcomes of these reactions can also vary greatly, but the use of “3,4-Bis(benzyloxy)benzoic acid” can often enable the synthesis of complex organic structures .
Preparation of (-)-(2R,3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)phenyl]chroman-3-yl-(4-benzyloxy)benzoate
- Application : “3,4-Bis(benzyloxy)benzoic acid” may be used in the preparation of (-)-(2R,3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)phenyl]chroman-3-yl-(4-benzyloxy)benzoate .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway being used .
- Results : The outcomes of these reactions can also vary greatly, but the use of “3,4-Bis(benzyloxy)benzoic acid” can often enable the synthesis of complex organic structures .
Benzylic Oxidations and Reductions
- Application : “3,4-Bis(benzyloxy)benzoic acid” may be used in benzylic oxidations and reductions .
- Method : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The outcomes of these reactions can also vary greatly, but the use of “3,4-Bis(benzyloxy)benzoic acid” can often enable the synthesis of complex organic structures .
Safety And Hazards
Propriétés
IUPAC Name |
3,4-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOKJLCIKSFPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445890 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)benzoic acid | |
CAS RN |
1570-05-4 | |
| Record name | 3,4-Bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
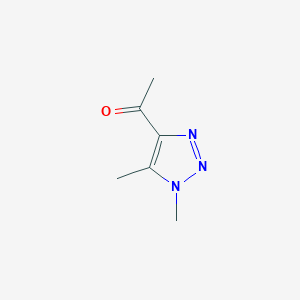
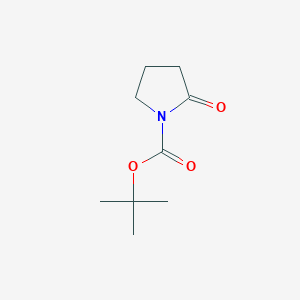
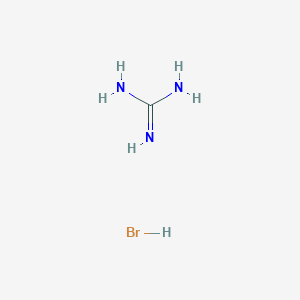
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
